TAN-420C

Übersicht

Beschreibung

Dihydro-herbimycin B is a derivative of herbimycin A, a benzoquinone ansamycin antibiotic originally discovered by Satoshi Ōmura in 1979. Herbimycin A is known for its herbicidal activity and strong cytotoxicity against tumor cells due to its inhibition of heat-shock protein 90 (Hsp90), which plays a crucial role in cell-cycle regulation . Dihydro-herbimycin B, like its parent compound, exhibits significant biological activities and has been the subject of various scientific studies.

Wissenschaftliche Forschungsanwendungen

Dihydro-herbimycin B has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of benzoquinone ansamycins and their derivatives.

Biology: The compound is studied for its effects on cellular processes, particularly its inhibition of Hsp90 and its impact on cell-cycle regulation.

Medicine: Dihydro-herbimycin B has shown potential as an anticancer agent due to its cytotoxic effects on tumor cells.

Wirkmechanismus

Target of Action

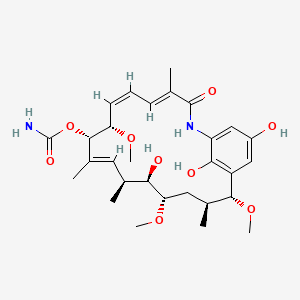

TAN-420C, also known as [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate or dihydro-herbimycin B, is primarily targeted at Rous sarcoma virus-infected rat kidney cells .

Mode of Action

The compound exhibits antitumor activity and is capable of converting Rous sarcoma virus-infected rat kidney cells into normal cells

Biochemische Analyse

Cellular Effects

TAN-420C has a strong cytotoxic activity against lymphocytic leukemia . It converts Rous sarcoma virus-infected rat kidney cells into normal cells .

Molecular Mechanism

It is known to exhibit antitumor activity , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Vorbereitungsmethoden

Dihydro-herbimycin B is typically synthesized from herbimycin A through a series of chemical reactions. The preparation involves the reduction of herbimycin A using specific reagents and conditions. One common method involves the use of hydrogenation in the presence of a palladium catalyst to achieve the reduction of the benzoquinone moiety to a hydroquinone structure . The reaction conditions are carefully controlled to ensure the selective reduction of the desired functional groups.

Industrial production of [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate often involves fermentation processes using Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Dihydro-herbimycin B undergoes various chemical reactions, including:

Oxidation: The hydroquinone moiety can be oxidized back to the benzoquinone form using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction of the compound can be achieved using stronger reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Dihydro-herbimycin B is part of a family of benzoquinone ansamycins, which includes herbimycin A, herbimycin C, and other derivatives. Compared to herbimycin A, [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate has a reduced benzoquinone moiety, which can influence its reactivity and biological activity . Other similar compounds include geldanamycin and macbecin, which also target Hsp90 but have different structural features and biological activities .

Biologische Aktivität

The compound [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate is a complex natural product with significant biological activity. This article aims to summarize its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of natural products known for their diverse biological activities. The structural complexity includes multiple functional groups that contribute to its pharmacological profile.

Key Chemical Properties:

- Molecular Weight: Approximately 679.8 g/mol

- Hydrogen Bond Donors: 4

- Hydrogen Bond Acceptors: 10

- Rotatable Bonds: 7

- LogP (XLogP3-AA): 2.8 (indicating moderate lipophilicity) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also demonstrated anticancer activity in several studies. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Phytotoxic Effects

In agricultural contexts, this compound has been identified as a phytotoxic agent against certain plant species. Its application in controlled environments showed detrimental effects on the germination and growth of radish and potato plants . This property could be leveraged for developing biopesticides.

Case Studies

- Antimicrobial Efficacy:

- Cancer Cell Line Studies:

- Agricultural Application:

Eigenschaften

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXSABHHRSWSID-OOJAHTAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.